tert-Butyl 7-bromoheptanoate
Overview
Description
Tert-Butyl 7-bromoheptanoate is a chemical compound with the CAS Number: 51100-47-1 . It has a molecular weight of 265.19 and its IUPAC name is this compound . It is stored in a dry room at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The molecular formula of this compound is C11H21BrO2 . The InChI code of the compound is 1S/C11H21BrO2/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h4-9H2,1-3H3 .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 274.7±23.0 °C . The predicted density of the compound is 1.169±0.06 g/cm3 .Scientific Research Applications
Application in Stereoselective Reactions
- The study by Matteson and Michnick (1990) showcases the use of tert-butyl derivatives in stereoselective reactions. They examined the reaction of tert-butyl trans-lithiopropionate with various boronic acid esters, demonstrating the formation of different diastereomers, highlighting the role of tert-butyl compounds in achieving stereoselective synthesis (Matteson & Michnick, 1990).
Synthesis of Novel Heterocyclic Compounds
- Li, Wang, and Zhang (2017) conducted research on synthesizing new tert-butyl- and bromo-functionalized heterocyclic compounds. Their work involved condensation reactions using tert-butylisatins, leading to structurally new and interesting compounds (Li, Wang, & Zhang, 2017).
Free-Radical Bromination Studies
- Research by Lange, Organ, and Roche (1992) explored the bromination of dioxanones, using tert-butyl compounds as subjects. They found specific bromination patterns, contributing to the understanding of free-radical bromination processes in organic chemistry (Lange, Organ, & Roche, 1992).
Role in Synthesis of Enzyme Inhibitors
- Thaisrivongs et al. (1987) described the preparation of tert-butyl-containing compounds as intermediates for enzyme inhibitors. Their study highlighted the significance of tert-butyl derivatives in medicinal chemistry, particularly in synthesizing inhibitors like renin (Thaisrivongs, Schostarez, Pals, & Turner, 1987).
Optoelectronic Applications
- Hu et al. (2013) focused on the synthesis of tert-butyl-functionalized pyrenes and their potential in optoelectronic applications. Their findings suggest these compounds could be used in organic light-emitting devices (OLEDs), demonstrating the versatility of tert-butyl derivatives in material science (Hu, Feng, Seto, Iwanaga, Era, Matsumoto, Tanaka, & Yamato, 2013).
Application in Solvent Effect Studies
- Bailey, Luderer, and Jordan (2006) investigated the effect of solvents on lithium-bromine exchange reactions using tert-butyl compounds. Their research provides insights into the influence of solvent systems on organic reactions, crucial for developing efficient synthetic methodologies (Bailey, Luderer, & Jordan, 2006).
Use in Peptide and Peptidomimic Synthesis
- Bovy and Rico (1993) utilized tert-butyl esters in the synthesis of β-amino acids, which are essential components in peptide and peptidomimic synthesis. This showcases the importance of tert-butyl derivatives in the field of bioorganic chemistry (Bovy & Rico, 1993).
Involvement in Cross-Coupling Reactions
- Stambuli, Bühl, and Hartwig (2002) described the use of tert-butyl compounds in arylpalladium halide complexes, which play a role in cross-coupling reactions. This is significant for the field of organometallic chemistry and its applications in synthesis (Stambuli, Bühl, & Hartwig, 2002).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 7-bromoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO2/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMQZUGTGFBLIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548499 | |
Record name | tert-Butyl 7-bromoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51100-47-1 | |
Record name | tert-Butyl 7-bromoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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